1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Description
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1-methylindole core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. Its synthesis typically involves multi-step routes, including cyclocondensation reactions and coupling of indole derivatives with functionalized thiadiazoles under controlled conditions .
Properties
IUPAC Name |
1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-11-6-3-2-5-10(11)9-12(20)14(21)17-16-19-18-15(23-16)13-7-4-8-22-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMFPSAULDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . The synthetic route generally starts with the preparation of key intermediates, such as 1-methyl-1H-indole-2-carboxylic acid and 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, which can lead to the formation of various cyclic derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: The compound’s biological activity has led to investigations into its potential as an anticancer agent, with promising results in preclinical studies.
Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogous molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide | Indole + 1,3,4-thiadiazole | Tetrahydrofuran-2-yl, methyl group | Under investigation (potential enzyme/receptor modulation) | THF substituent enhances solubility and bioavailability; planar thiadiazole-indole system . |
| N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide | Indole + 1,3,4-thiadiazole | Methoxymethyl, methyl group | Anticancer, antimicrobial | Methoxymethyl group increases metabolic stability but reduces polarity compared to THF . |
| 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide | Indole + 1,3,4-thiadiazole | Benzyloxy, THF | Antifungal, anti-inflammatory | Benzyloxy group enhances lipophilicity, altering membrane permeability . |
| N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Thiadiazole + thiazole | Benzyl, pyrrole | Antimicrobial, insecticidal | Dual thiadiazole-thiazole system broadens reactivity but complicates synthesis . |
| N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide | Triazole + thiadiazole | Ethoxyphenyl, furan | Anti-inflammatory | Triazole-thiadiazole hybrid improves binding affinity to COX-2 . |
Key Findings
Substituent Effects :
- The tetrahydrofuran-2-yl group in the target compound improves aqueous solubility compared to methoxymethyl or benzyl substituents in analogs, which is critical for oral bioavailability .
- Benzyloxy or ethoxyphenyl groups in related compounds enhance lipophilicity, favoring membrane penetration but increasing metabolic instability .
Biological Activity :
- Thiadiazole-indole hybrids generally exhibit enzyme inhibitory activity , but specificity varies. For example, methoxymethyl derivatives show stronger anticancer activity, while THF-containing analogs may target neurological receptors due to THF’s resemblance to carbohydrate moieties .
- Compounds with triazole-thiadiazole hybrids (e.g., N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide) demonstrate superior anti-inflammatory effects via COX-2 inhibition compared to indole-based analogs .
Synthetic Complexity :
- The target compound’s synthesis is more challenging than pyrazole- or triazole-containing analogs due to the steric hindrance introduced by the THF ring, requiring precise temperature and solvent control .
- Thiazole-thiadiazole hybrids (e.g., N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide) involve additional steps for thiazole ring formation, reducing overall yield .
Research Implications
The THF-substituted thiadiazole-indole scaffold offers a balance of solubility and target engagement, distinguishing it from bulkier or more lipophilic analogs. Future studies should focus on:
- Structure-Activity Relationship (SAR) studies to optimize the THF moiety’s position and stereochemistry.
- In vivo pharmacokinetic profiling to validate bioavailability advantages over methoxymethyl or benzyloxy derivatives .
- Comparative target screening against enzymes like acetylcholinesterase or kinases, where THF’s electron-rich oxygen may enhance binding .
Biological Activity
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a complex organic compound recognized for its significant biological activity. This compound combines an indole core with a tetrahydrofuran-substituted thiadiazole moiety, which may confer unique pharmacological properties. The molecular formula is with a molecular weight of 314.41 g/mol .
Structural Features
The structure includes:
- Indole Core : Known for various biological activities including anticancer and antimicrobial properties.
- Thiadiazole Moiety : Contributes to the compound's chemical reactivity and biological interactions.
- Tetrahydrofuran Ring : Adds to the structural complexity and potential reactivity of the compound.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown significant antiproliferative activity with IC50 values in the low micromolar range against pancreatic cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Antiproliferative |
| 9l | Capan-1 | 10.8 | Antiproliferative |
| 9e | Panc-1 | 10.26 | Antiproliferative |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives are known for their antibacterial properties, and the presence of the tetrahydrofuran ring may enhance this activity .
Other Biological Activities
Research has indicated that indole-based compounds can exhibit a range of activities including:
- Antifungal
- Anti-inflammatory
- Antioxidant
These activities are attributed to the unique structural features that influence their interaction with biological targets .
The mechanisms by which this compound exerts its biological effects remain an area of active investigation. Preliminary studies suggest that it may inhibit specific cellular pathways involved in tumor growth and proliferation. The binding affinity to various biological targets is crucial for elucidating its pharmacological profile .
Study on Indole Derivatives
A study focused on a series of imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) analysis highlighted that modifications to the thiadiazole and indole rings could enhance activity against resistant cancer cell types .
Evaluation of Antimicrobial Properties
Another research effort evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting that further development could lead to effective treatments for bacterial infections .
Q & A
Basic: What are the recommended synthetic routes for 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Indole-2-carboxylic acid preparation : Start with 1-methylindole-2-carboxylic acid, activated via thionyl chloride (SOCl₂) to form the acid chloride .
Thiadiazole intermediate synthesis : React 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with an appropriate electrophile (e.g., aldehyde) under reflux in acetic acid to form the thiadiazol-2(3H)-ylidene scaffold .
Coupling reaction : Combine the acid chloride with the thiadiazole intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
Key considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the tetrahydrofuran (δ 1.5–2.5 ppm for CH₂ groups), indole (δ 7.0–8.5 ppm for aromatic H), and thiadiazole (δ 8.0–9.0 ppm for conjugated NH) .
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and thiadiazole ring carbons (~150–160 ppm) .
- IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the (2E)-configured thiadiazole-ylidene group .
Advanced: How can researchers optimize solubility for in vitro assays given the compound’s heterocyclic complexity?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the indole or tetrahydrofuran moiety while retaining bioactivity .
- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Data conflict note : Solubility in DMSO may vary between batches due to residual synthetic byproducts; always confirm via LC-MS .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Core modifications :
Modification Biological Impact Reference Replace tetrahydrofuran with pyran Alters binding affinity to CYP450 enzymes Substitute indole with benzimidazole Reduces cytotoxicity in normal cells Modify thiadiazole to triazole Enhances metabolic stability -
Computational docking : Use AutoDock Vina to predict interactions with targets (e.g., kinase ATP-binding pockets) .
-
In vitro assays : Test derivatives in enzyme inhibition (IC₅₀) and cell viability (MTT) assays .
Advanced: How are reaction mechanisms elucidated for electrophilic/nucleophilic attacks on the thiadiazole ring?
Methodological Answer:
- Electrophilic substitution : The thiadiazole’s sulfur atom reacts with electrophiles (e.g., NO₂⁺) at the 5-position, confirmed via ¹H NMR monitoring .
- Nucleophilic attacks : Use DFT calculations (Gaussian 09) to map electron density; the C=N bond in thiadiazole is susceptible to nucleophiles like Grignard reagents .
- Kinetic studies : Conduct time-resolved UV-Vis spectroscopy to track intermediates in SNAr reactions .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) to reduce first-pass metabolism .
- Molecular dynamics : Run 100-ns simulations (GROMACS) to assess binding mode stability in target proteins .
Basic: What are the common pitfalls in bioactivity assays, and how are they mitigated?
Methodological Answer:
- Aggregation artifacts : Filter compounds through 0.22-µm membranes and use dynamic light scattering (DLS) to detect aggregates .
- Off-target effects : Include counter-screens against related enzymes (e.g., COX-2 for anti-inflammatory studies) .
- Cytotoxicity false positives : Normalize data to cell confluency (via IncuCyte imaging) and confirm with ATP-based assays .
Advanced: How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility checks : Validate protocols using independent batches of starting materials and catalysts .
- Meta-analysis : Compare HPLC purity (>95%) and assay conditions (e.g., serum concentration in cell cultures) across studies .
- Collaborative verification : Share samples with third-party labs for blinded bioactivity retesting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
